molecular formula C27H19N3O3S B15054702 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile

2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile

Cat. No.: B15054702
M. Wt: 465.5 g/mol
InChI Key: UJBYBNLFBBYMNY-UHFFFAOYSA-N
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Description

2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine backbone substituted with a thioether-linked 2-(4-nitrophenyl)-2-oxoethyl group at position 2, a phenyl group at position 6, and a p-tolyl (4-methylphenyl) group at position 3. The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a building block for enzyme inhibitors or receptor modulators .

Properties

Molecular Formula

C27H19N3O3S

Molecular Weight

465.5 g/mol

IUPAC Name

4-(4-methylphenyl)-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C27H19N3O3S/c1-18-7-9-19(10-8-18)23-15-25(20-5-3-2-4-6-20)29-27(24(23)16-28)34-17-26(31)21-11-13-22(14-12-21)30(32)33/h2-15H,17H2,1H3

InChI Key

UJBYBNLFBBYMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile involves multiple steps. One common synthetic route includes the reaction of 4-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes a series of reactions, including thioether formation and cyclization, to yield the final product. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium ethoxide .

Chemical Reactions Analysis

2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s nitro group (logP ~1.2) contrasts with trifluoromethyl (logP ~2.1) in , affecting electron density and binding affinity.
  • Aromatic Substituents : p-Tolyl (logP ~2.7) provides greater hydrophobicity compared to thiophen-2-yl (logP ~1.8) in , influencing membrane permeability.

Yield and Purity Trends :

  • Nitro-substituted compounds (e.g., target compound) show moderate yields (~70–80%) due to steric hindrance .
  • Trifluoromethyl analogs require stringent anhydrous conditions, yielding ~60–70% .

Physicochemical Properties

Property Target Compound 2f VM-8 2-(Butylsulfinyl)-4-phenyl-6-thienyl
Melting Point (°C) Not reported 215.8–217.7 133–135 185–187 (decomposes)
Solubility Low in H₂O; high in DMSO Insoluble in H₂O Soluble in CHCl₃ Moderate in MeOH
IR Peaks (cm⁻¹) Expected C=O (~1700) 1710 (C=O), 1240 (S-O) 1710 (C=O), 3105 (C-H) 1120 (S=O)

Notable Differences:

  • The pyrimidinone analog has a higher melting point (215–217°C) due to hydrogen bonding from the NH group, absent in the target compound.
  • VM-8 exhibits lower thermal stability, correlating with its nitrate ester group.

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